N-(2-phenylethyl)-4-(1,3-thiazol-2-yloxy)benzamide
Description
N-(2-Phenylethyl)-4-(1,3-thiazol-2-yloxy)benzamide is a benzamide derivative featuring a thiazole ring and a phenylethyl substituent. Benzamide-thiazole hybrids are notable for their diverse pharmacological activities, including enzyme inhibition (e.g., tyrosinase, urease) and antimicrobial properties . The thiazole moiety enhances binding to biological targets due to its aromaticity and hydrogen-bonding capabilities, while the benzamide scaffold provides structural rigidity and metabolic stability .
Properties
IUPAC Name |
N-(2-phenylethyl)-4-(1,3-thiazol-2-yloxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c21-17(19-11-10-14-4-2-1-3-5-14)15-6-8-16(9-7-15)22-18-20-12-13-23-18/h1-9,12-13H,10-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQRQVKDDDCJHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-phenylethyl)-4-(1,3-thiazol-2-yloxy)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with appropriate reagents to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA). The purity of the synthesized compounds is usually confirmed through techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .
Chemical Reactions Analysis
N-(2-phenylethyl)-4-(1,3-thiazol-2-yloxy)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The thiazole ring in the compound can undergo electrophilic substitution reactions, particularly at the C-5 position, due to its aromatic nature.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an anti-inflammatory agent, with studies indicating its ability to inhibit COX-1 and COX-2 enzymes.
Medicine: Its anti-inflammatory properties make it a candidate for the development of new therapeutic agents.
Industry: The compound’s unique structure allows it to be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-4-(1,3-thiazol-2-yloxy)benzamide involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2 . By inhibiting these enzymes, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects. Molecular docking studies have shown that the compound binds to the active sites of COX enzymes, blocking their activity .
Comparison with Similar Compounds
Enzyme Inhibition
- Tyrosinase Inhibition : Compounds like 9c () and triazole-linked benzamides () show IC₅₀ values in the micromolar range (1–10 µM) due to thiazole-triazole coordination with copper in the enzyme active site .
- Urease Inhibition : N-(Thiazol-2-yl)benzamide analogs () exhibit potent inhibition (IC₅₀ < 5 µM), attributed to hydrogen bonding between the thiazole nitrogen and enzyme residues .
Antimicrobial and Antiparasitic Activity
- Nitazoxanide : Broad-spectrum antiparasitic activity against Cryptosporidium and Giardia (EC₅₀ ~0.5 µg/mL) via interference with pyruvate-ferredoxin oxidoreductase .
- Compound LMM5 (): Antifungal activity against Candida spp. (MIC₅₀ = 8–16 µg/mL), linked to sulfamoyl-benzamide interactions with fungal cytochrome P450 .
Key Research Findings and Trends
Substituent Position Matters: Para-substitutions on the benzamide (e.g., phenoxy, sulfamoyl) enhance target affinity compared to meta or ortho positions .
Thiazole Modifications : Electron-withdrawing groups (e.g., nitro in Nitazoxanide) improve antiparasitic activity but may reduce metabolic stability .
Linker Flexibility : Triazole or ethylene linkers (as in and ) improve solubility and bioavailability compared to rigid aromatic linkers .
Biological Activity
N-(2-phenylethyl)-4-(1,3-thiazol-2-yloxy)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications. The focus will include relevant data tables, case studies, and detailed research findings.
Chemical Structure
The molecular formula of N-(2-phenylethyl)-4-(1,3-thiazol-2-yloxy)benzamide is . The compound features a thiazole ring that is known for its biological activity and is linked to a benzamide moiety.
Synthesis
The synthesis of N-(2-phenylethyl)-4-(1,3-thiazol-2-yloxy)benzamide typically involves:
- Formation of Thiazole Ring : The thiazole ring can be synthesized through methods such as the Hantzsch thiazole synthesis.
- Benzamide Core Formation : This can be achieved by reacting the appropriate benzoyl chloride with an amine.
- Coupling Reaction : The final product is formed by coupling the thiazole derivative with the phenethylamine.
N-(2-phenylethyl)-4-(1,3-thiazol-2-yloxy)benzamide exhibits several biological activities primarily through its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to active or allosteric sites, disrupting normal substrate interactions.
- Antimicrobial Properties : Research indicates that thiazole derivatives often possess antifungal and antibacterial properties.
Antimicrobial Activity
Several studies have documented the antimicrobial efficacy of thiazole-containing compounds. For instance, a study demonstrated that derivatives similar to N-(2-phenylethyl)-4-(1,3-thiazol-2-yloxy)benzamide showed significant activity against Candida albicans and Staphylococcus aureus.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Candida albicans | 0.5 μg/mL |
| 2 | Staphylococcus aureus | 1.0 μg/mL |
Anti-inflammatory Effects
Preclinical studies have suggested that thiazole derivatives can modulate inflammatory pathways. For example, one study found that certain benzamide derivatives inhibited pro-inflammatory cytokines in vitro.
Pharmacokinetics and Toxicity
Research into the pharmacokinetics of N-(2-phenylethyl)-4-(1,3-thiazol-2-yloxy)benzamide shows promising absorption and distribution profiles. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies indicate favorable drug-likeness characteristics.
Comparative Analysis with Similar Compounds
To understand the uniqueness of N-(2-phenylethyl)-4-(1,3-thiazol-2-yloxy)benzamide, a comparison with similar compounds is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Thiazole + Benzamide | Antifungal |
| Compound B | Thiazole + Sulfonamide | Antibacterial |
| N-(2-phenylethyl)-4-(1,3-thiazol-2-yloxy)benzamide | Thiazole + Phenethylamine | Antimicrobial & Anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-(2-phenylethyl)-4-(1,3-thiazol-2-yloxy)benzamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling a thiazole derivative (e.g., 2-hydroxy-1,3-thiazole) to a benzamide precursor. Key parameters include:
- Temperature : Reactions often proceed at 60–80°C to balance reactivity and avoid decomposition.
- Solvent Choice : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution at the benzamide oxygen .
- Inert Atmosphere : Nitrogen or argon is critical to prevent oxidation of thiazole or benzamide intermediates .
- Monitoring : Thin-layer chromatography (TLC) and H NMR track reaction progress and confirm intermediate purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify structural integrity, with characteristic peaks for the thiazole (δ 7.2–7.5 ppm) and benzamide (δ 7.8–8.2 ppm) groups .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 381.12) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm, C-S stretch at ~650 cm) .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodological Answer :
- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to evaluate cytotoxicity. IC values <10 µM suggest therapeutic potential .
- Enzyme Inhibition Studies : Test inhibition of Bcl-2 family proteins (via fluorescence polarization assays) due to structural similarity to apoptosis-inducing agents .
Advanced Research Questions
Q. What strategies resolve contradictions in solubility and reactivity data for this compound?
- Methodological Answer :
- Solubility Discrepancies : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for stock solutions, aqueous buffers for biological assays). Conflicting reports may arise from polymorphic forms, which can be characterized via X-ray crystallography .
- Reactivity Variability : Control steric effects by modifying the phenylethyl or thiazole substituents. For example, electron-withdrawing groups on the benzamide enhance electrophilicity .
Q. How can computational modeling guide the design of derivatives with improved activity?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding to Bcl-2 proteins. Prioritize derivatives with stronger hydrogen bonds to Asp108 or hydrophobic interactions with Phe112 .
- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with IC values to identify optimal functional groups .
Q. What experimental approaches validate the proposed mechanism of action in apoptosis induction?
- Methodological Answer :
- Western Blotting : Measure cleavage of caspase-3 and PARP in treated cells to confirm apoptosis .
- Flow Cytometry : Quantify Annexin V/PI staining to distinguish apoptotic vs. necrotic cell death .
- Gene Knockdown : siRNA targeting Bcl-2 or Bax can confirm the compound’s dependency on these pathways .
Q. How can structural modifications address metabolic instability observed in preclinical studies?
- Methodological Answer :
- Metabolite Identification : Use LC-MS to detect hydroxylation at the phenylethyl group or thiazole ring oxidation. Introduce fluorine or methyl groups to block metabolic hotspots .
- Prodrug Design : Mask the benzamide carbonyl as an ester to improve bioavailability .
Q. What protocols ensure reproducibility in crystallographic studies of this compound?
- Methodological Answer :
- Crystallization Conditions : Optimize solvent mixtures (e.g., ethanol/water) and slow evaporation rates to obtain high-quality crystals .
- Data Collection : Use synchrotron radiation for high-resolution datasets. SHELXL refinement with anisotropic displacement parameters improves accuracy .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
